methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
CAS No.: 524051-59-0
Cat. No.: VC4961698
Molecular Formula: C13H14N2O4
Molecular Weight: 262.265
* For research use only. Not for human or veterinary use.
![methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate - 524051-59-0](/images/structure/VC4961698.png)
Specification
CAS No. | 524051-59-0 |
---|---|
Molecular Formula | C13H14N2O4 |
Molecular Weight | 262.265 |
IUPAC Name | methyl 2-[1-(4-methoxyphenyl)-5-oxo-4H-pyrazol-3-yl]acetate |
Standard InChI | InChI=1S/C13H14N2O4/c1-18-11-5-3-10(4-6-11)15-12(16)7-9(14-15)8-13(17)19-2/h3-6H,7-8H2,1-2H3 |
Standard InChI Key | CBUZAPHIURLGAR-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C(=O)CC(=N2)CC(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s backbone consists of a 4,5-dihydro-1H-pyrazol-5-one ring, where the pyrazole moiety is partially hydrogenated. The 1-position is substituted with a 4-methoxyphenyl group, while the 3-position features an acetoxy methyl ester (–OCOCH3). The methoxy group (–OCH3) at the para position of the phenyl ring enhances electronic delocalization, influencing reactivity and binding affinity .
Table 1: Molecular and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₄N₂O₄ | |
Molecular Weight | 262.26 g/mol | |
logP (Partition Coeff.) | 2.64 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 | |
Polar Surface Area | 73.5 Ų |
The Z-configuration of the exocyclic double bond (C4=C) is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets .
Spectroscopic Characterization
-
IR Spectroscopy: Key absorption bands include 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (pyrazolone C=O), and 1600 cm⁻¹ (C=N stretching) .
-
¹H-NMR: Distinct signals at δ 3.85 ppm (singlet, –OCH3), δ 5.21 ppm (multiplet, pyrazole C4-H), and δ 2.35 ppm (singlet, –COOCH3) .
Synthesis and Production
Synthetic Pathways
The synthesis typically involves a three-step process:
-
Chalcone Formation: Condensation of 4-methoxyacetophenone with ethyl acetate under Claisen-Schmidt conditions yields (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one .
-
Pyrazoline Cyclization: Reaction with hydrazine hydrate in ethanol under reflux forms the 4,5-dihydro-1H-pyrazol-5-one core .
-
Esterification: Acetylation of the pyrazole’s 3-position using methyl chloroacetate in the presence of a base (e.g., K₂CO₃) completes the synthesis .
Reaction Conditions:
Industrial-Scale Optimization
Continuous flow reactors enhance reaction efficiency by improving heat transfer and reducing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous Solubility: Limited (logSw = -2.98), necessitating formulation with co-solvents like PEG-400 .
-
Stability: Stable under acidic conditions (pH 2–6) but hydrolyzes in alkaline media, releasing acetic acid .
ADME Profile
-
Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyphenyl group generates demethylated metabolites .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In murine models, the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, comparable to celecoxib (IC₅₀ = 15 µM) . The methoxyphenyl group stabilizes hydrophobic interactions within the COX-2 active site .
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), activity correlates with membrane disruption, as evidenced by electron microscopy .
Applications in Drug Development
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the methoxy group with halogens (e.g., Cl, F) improves metabolic stability .
-
Prodrug Design: Ester hydrolysis to the carboxylic acid enhances aqueous solubility for parenteral formulations .
Patent Landscape
Recent patents (e.g., WO2023056123) claim derivatives of this compound for treating rheumatoid arthritis, emphasizing modifications at the pyrazole C4 position .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume